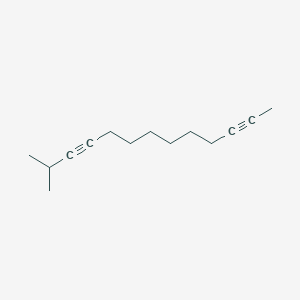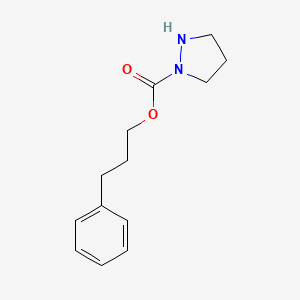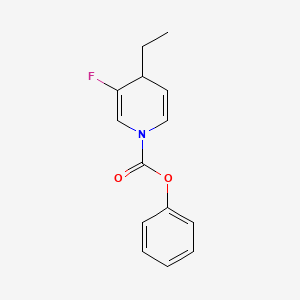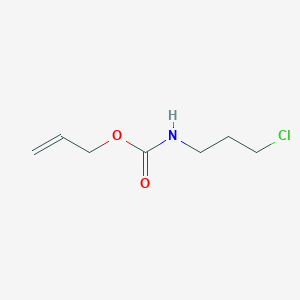![molecular formula C14H8F4O B12607977 3,3',5,5'-Tetrafluoro-4'-methyl[1,1'-biphenyl]-4-carbaldehyde CAS No. 646507-90-6](/img/structure/B12607977.png)
3,3',5,5'-Tetrafluoro-4'-methyl[1,1'-biphenyl]-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’,5,5’-Tetrafluoro-4’-methyl[1,1’-biphenyl]-4-carbaldehyde: is an organic compound characterized by the presence of four fluorine atoms and a methyl group attached to a biphenyl structure with an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5,5’-Tetrafluoro-4’-methyl[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,3’,5,5’-Tetrafluoro-4’-methyl[1,1’-biphenyl].
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the formylation process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The aldehyde group in 3,3’,5,5’-Tetrafluoro-4’-methyl[1,1’-biphenyl]-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the biphenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products:
Oxidation: 3,3’,5,5’-Tetrafluoro-4’-methyl[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 3,3’,5,5’-Tetrafluoro-4’-methyl[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: This compound serves as a valuable intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The unique structural features of this compound make it a potential candidate for the development of new pharmaceuticals.
Biochemical Research: It can be used as a probe to study biochemical pathways and interactions.
Industry:
Polymer Chemistry: It is used in the synthesis of specialty polymers with enhanced properties.
Electronics: The compound’s electronic properties make it suitable for use in the fabrication of electronic components.
Mecanismo De Acción
The mechanism of action of 3,3’,5,5’-Tetrafluoro-4’-methyl[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various chemical reactions. The aldehyde group can form covalent bonds with nucleophiles, facilitating its incorporation into larger molecular structures.
Comparación Con Compuestos Similares
3,3’,5,5’-Tetrafluorobiphenyl: Lacks the methyl and aldehyde groups, making it less reactive in certain chemical reactions.
4’-Methyl[1,1’-biphenyl]-4-carbaldehyde: Lacks the fluorine atoms, resulting in different reactivity and stability.
3,3’,5,5’-Tetrafluoro-4’-methyl[1,1’-biphenyl]-4-carboxylic acid: The carboxylic acid group provides different chemical properties compared to the aldehyde group.
Uniqueness: The combination of fluorine atoms, a methyl group, and an aldehyde functional group in 3,3’,5,5’-Tetrafluoro-4’-methyl[1,1’-biphenyl]-4-carbaldehyde imparts unique chemical properties, making it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
646507-90-6 |
|---|---|
Fórmula molecular |
C14H8F4O |
Peso molecular |
268.21 g/mol |
Nombre IUPAC |
4-(3,5-difluoro-4-methylphenyl)-2,6-difluorobenzaldehyde |
InChI |
InChI=1S/C14H8F4O/c1-7-11(15)2-8(3-12(7)16)9-4-13(17)10(6-19)14(18)5-9/h2-6H,1H3 |
Clave InChI |
UCNDPVOUOXJEFV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1F)C2=CC(=C(C(=C2)F)C=O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Urea, [2-hydroxy-1-(hydroxymethyl)ethyl]-](/img/structure/B12607899.png)
![Benzo[B]thiophene-2-ethanamine, N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-](/img/structure/B12607904.png)



![Benzaldehyde, 2,5-dimethoxy-4-[[[4-(trifluoromethyl)phenyl]methyl]thio]-](/img/structure/B12607926.png)
![2,2'-(Propane-2,2-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene}](/img/structure/B12607931.png)
![Spiro[1-azabicyclo[2.2.1]heptane-7,3-pyrrolidin]-2-one (9CI)](/img/structure/B12607936.png)
![3-[3-(Benzyloxy)-4-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12607951.png)



![Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12607976.png)
![1,1'-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione]](/img/structure/B12607978.png)
